molecular formula C13H12 B165360 2-Methylbiphenyl CAS No. 643-58-3

2-Methylbiphenyl

Cat. No. B165360
CAS RN: 643-58-3
M. Wt: 168.23 g/mol
InChI Key: ALLIZEAXNXSFGD-UHFFFAOYSA-N
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Description

2-Methylbiphenyl, also known as 2-phenyltoluene, is a chemical compound with the molecular formula C13H12 . It is a component of the essential oil of rue (Ruta graveolens) root, and a natural constituent of crude oil .


Synthesis Analysis

A process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide has been reported .


Molecular Structure Analysis

The molecular structure of 2-Methylbiphenyl consists of a biphenyl where one of the hydrogen atoms in the second phenyl group is replaced by a methyl group . The molecular formula is C13H12, with an average mass of 167.226 Da and a monoisotopic mass of 167.085526 Da .


Chemical Reactions Analysis

Preliminary findings on the nitration of methylated biphenyls using kinetic and regioselective assessments have been reported to analyze steric influences on the planarization of 2-methylbiphenyl after electrophilic aromatic substitution (EAS) nitration .


Physical And Chemical Properties Analysis

2-Methylbiphenyl has a molecular weight of 168.2344 . More detailed physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are available .

Scientific Research Applications

Application 1: Anticancer Activities

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : 2-Methylbiphenyl has been used in the design and synthesis of a series of coumarin derivatives, which were evaluated for their in vitro anticancer activities against four cancer cell lines (MCF-7, A549, H460 and HT29) and PD-1/PD-L1 inhibitory activities .
  • Methods of Application or Experimental Procedures : A hybrid pharmacophore approach was used to design and synthesize a series of coumarin derivatives bearing 2-methylbiphenyl moiety . These compounds were then evaluated for their in vitro anticancer activities against four cancer cell lines and PD-1/PD-L1 inhibitory activities .
  • Results or Outcomes : The most promising compound, 11 o, showed the best anticancer activities against the four tested cancer cell lines with the IC 50 values of 6.45, 8.65, 6,57 and 8.13 μmol/L, respectively, and displayed weak cytotoxicity on the normal cell (HEK-293) . Furthermore, screening of PD-1/PD-L1 inhibitory activity revealed that compound 11 o could effectively inhibit the binding of PD-1/PD-L1 .

Application 2: Synthesis of Biphenyl Systems

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . 2-Methylbiphenyl is used in the synthesis of biphenyl systems .
  • Methods of Application or Experimental Procedures : The synthesis of biphenyl systems involves several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .
  • Results or Outcomes : The synthesized biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

Safety And Hazards

2-Methylbiphenyl is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and working in a well-ventilated area is advised .

properties

IUPAC Name

1-methyl-2-phenylbenzene
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InChI

InChI=1S/C13H12/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-10H,1H3
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InChI Key

ALLIZEAXNXSFGD-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2
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Molecular Formula

C13H12
Record name METHYL BIPHENYL (MIXED ISOMERS)
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DSSTOX Substance ID

DTXSID10881160
Record name 2-Methyl-1,1'-biphenyl
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Molecular Weight

168.23 g/mol
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Physical Description

Methyl biphenyl (mixed isomers) is a clear light yellow liquid with an aromatic odor. (NTP, 1992), Colorless liquid; [Alfa Aesar MSDS]
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Boiling Point

500 °F at 760 mmHg (NTP, 1992), 255.3 °C
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Flash Point

210 °F (NTP, 1992), Sure Sol-170: 180 °F closed cup Sure Sol-175: 175 °F closed cup /Sure sol-170: 38% methylbiphenyls, 25% biphenyl, 37% dimethyl naphthalenes; sure sol-175 55% methylbiphenyls, 14% biphenyl, and 31% other C12+ aromatic hydrocarbons/
Record name METHYL BIPHENYL (MIXED ISOMERS)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Insoluble in water.
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Density

0.993 (NTP, 1992) - Less dense than water; will float, Sure Sol-170 boiling: 254-266 °C; vapor density: >5.0; specific gravity 1.000. /Sure Sol-170 contains 55% methylbiphenyls, 14% biphenyl, 31% other C12+ aromatic hydrocarbons by weight/, Density/specific gravity: 2-methyl: 1.010 (22/4), 3-methyl: 1.0182 (17/4), 4-methyl: 1.015 (27).
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Vapor Density

greater than 5 (NTP, 1992) (Relative to Air)
Record name METHYL BIPHENYL (MIXED ISOMERS)
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Vapor Pressure

less than 0.1 mmHg at 100 °F (NTP, 1992), 0.02 [mmHg], 0.3 mm Hg @ 20 °C /2-methyl, 3-methyl, 4-methyl biphenyls/
Record name METHYL BIPHENYL (MIXED ISOMERS)
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Record name 2-Methyl-1,1'-biphenyl
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Product Name

2-Methylbiphenyl

CAS RN

28652-72-4, 643-58-3
Record name METHYL BIPHENYL (MIXED ISOMERS)
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Melting Point

Melting point: 2-methyl: -0.2 °C; 3-methyl: 4.5 °C; 4-methyl: 49-50 °C.
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Synthesis routes and methods I

Procedure details

2-Bromobenzene (80 mg, 0.51 mmol) reacted with 2-methylphenylboronic acid (90 mg, 0.66 mmol) using 1.0 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (87 mg, 1.55 mmol) in THF solvent at room temperature to give the title compound (80 mg, 95%) as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 7.51-7.47 (m, 2H), 7.44-7.40 (m, 3H), 7.36-7.32 (m, 4H), 2.36 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 141.91, 141.89, 135.30, 130.27, 129.76, 129.16, 128.03, 127.22, 126.72, 125.73, 20.46. GC/MS(EI): m/z 168 (M+), 153.
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
87 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
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reactant
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reactant
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Synthesis routes and methods III

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
[Compound]
Name
CC(O)c1ccccc1P(c2ccccc2)c3ccccc3
Quantity
0.0153 mmol
Type
reagent
Reaction Step Two
Name
substrate
Quantity
0.51 mmol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The general procedure from Example 16 was followed using chlorobenzene (1.126 g, 10.0 mmol) and o-tolylmagnesium chloride (15 mL, 15.0 mmol) with Ni(COD)2 (83.4 mg, 0.303 mmol) and (Me3C)2PH(O) (50.0 mg, 0.303 mmol) in 20.0 mL of THF. After 15 h at room temperature, the reaction mixture was quenched with 10 mL of H2O. The mixture above was extracted with 3×50 mL of diethyl ether. The combined ether extracts were dried over MgSO4, filtered, and the ether and THF removed from the filtrate by rotary evaporation. The resulting residues were chromatographed on silicon gel using ethyl acetate/hexane (5% volume ratio) as eluant. The eluate was concentrated by rotary evaporation followed by high vacuum to yield 1.62 g (96% yield) of 2-phenyltoluene. It was >95% pure by 1H NMR. 1H NMR (500 MHz, CDCl3): δ 7.62-7.47 (m, 9H), 2.50 (s, 3H) ppm. 13C NMR (125 MHz, CDCl3): δ 142.0, 141.9, 135.2, 130.3, 129.7, 129.1, 128.0, 127.2, 126.7, 125.7, 20.4. ppm.
Quantity
1.126 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
(Me3C)2PH(O)
Quantity
50 mg
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
83.4 mg
Type
catalyst
Reaction Step Five
Yield
96%

Synthesis routes and methods V

Procedure details

In the drybox, 54.0 mg (0.303 mm) of (Me3C)2PH(S) (from Experiment 18), 83.4 mg (0.303 mm) of Ni(COD)2 and 10.0 mL of THF were loaded into a reactor (20 mL) equipped with a magnetic stir bar. The resulting mixture was stirred at room temperatureover a period of 10 min. After addition of 1.126 g (10.0 mm) of chlorobenzene, the resulting mixture was stirred for 5 min until the catalytic reaction was initiated by dropwise addition of 15 mL (15.0 mm, 1.0 M in THF) of o-tolylmagnesium chloride at room temperature over a period of 5 min. The resulting mixture was stirred at room temperature over 12 h before the reaction was quenched with 10.0 mL of H2O, and the mixture was diluted with 300 mL of Et2O. After separation of organic and aqueous phases, the organic phase was washed with 2×100 mL of H2O, and 100 mL of brine, then dried over mgSO4, filtered and concentrated by rotary evaporation. The crude product was purified by column chromatography on silica gel (100:1-hexane:methyl t-butyl ether) to afford 0.96 g (57% yield) of 2-phenyltoluene.
[Compound]
Name
(Me3C)2PH(S)
Quantity
54 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
83.4 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
1.126 g
Type
reactant
Reaction Step Three
Yield
57%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylbiphenyl
Reactant of Route 2
Reactant of Route 2
2-Methylbiphenyl
Reactant of Route 3
Reactant of Route 3
2-Methylbiphenyl
Reactant of Route 4
Reactant of Route 4
2-Methylbiphenyl
Reactant of Route 5
Reactant of Route 5
2-Methylbiphenyl
Reactant of Route 6
Reactant of Route 6
2-Methylbiphenyl

Citations

For This Compound
1,530
Citations
WV Steele, RD Chirico, NK Smith - The Journal of Chemical …, 1995 - Elsevier
Measurements of the energies of combustion are reported for 2-methylbiphenyl (Chemical Abstracts registry number [643-58-3]), and diphenylmethane (registry number [101-81-5]). …
Number of citations: 35 www.sciencedirect.com
R Alexander, KM Cumbers, RI Kagi - Organic Geochemistry, 1986 - Elsevier
… The abundance of 2-methylbiphenyl relative to 3-methylbiphenyl has been measured in samples from two sedimentary sequences. 2-Methylbiphenyl decreases in relative abundance …
Number of citations: 78 www.sciencedirect.com
J Ma, K Huang, X Ni, R Chen, B Xu, C Wang - Chemical Research in …, 2019 - Springer
… ,we combined the coumarinand hydrophobic 2-methylbiphenyl group, which was shared by PD-1… were introduced to get a series of coumarin derivatives bearing 2-methylbiphenyl moie- …
Number of citations: 6 link.springer.com
A Dey, GR Desiraju - CrystEngComm, 2006 - pubs.rsc.org
… Here, we report the first example of polymorphism in aminophenols, in particular for the compound 4′-amino-4-hydroxy-2′-methylbiphenyl, 2. There is a salient difference in the …
Number of citations: 19 pubs.rsc.org
ES Tkachenko, AI Druzhinina… - Russian Journal of …, 2013 - Springer
The heat capacities of 2-methylbiphenyl and 3,3′-dimethylbiphenyl are measured by means of low-temperature adiabatic calorimetry in the temperature range of 6 to 372 K. The …
Number of citations: 3 link.springer.com
LJ Altman, TR Erdman - The Journal of Organic Chemistry, 1970 - ACS Publications
… A mixture of 4.0 g (18 mmol) of 2'-nitro-2-methylbiphenyl,n 5 g of mossy tin, and 12 ml of … 2'-Iodo-2-methylbiphenyl (6).—To a solution of 1.24 g (7.16 mmol) of 2'-amino-2-methylbiphenyl …
Number of citations: 10 pubs.acs.org
PY Guo, DY Ma, HF Guo - Acta Crystallographica Section C …, 2017 - scripts.iucr.org
… 2-methylbiphenyl-4,4′-dicarboxylic acid (H 2 mbpdc) and obtained the title heterometallic compound, poly[[triaquadi-μ 3 -hydroxido-hexakis(μ 4 -2-methylbiphenyl… the 2-methylbiphenyl…
Number of citations: 5 scripts.iucr.org
RL Huang, HH Lee - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… Abstraction from 2-formyl-2′-methylbiphenyl, at both 30 and 120, occurs mainly at the aldehyde group; the benzoyl radical so formed then cyclises to 4-methylfluorenone in 60–67% …
Number of citations: 8 pubs.rsc.org
K El‐Bayoumy, SS Hecht - Journal of Labelled Compounds and …, 1981 - Wiley Online Library
Abstract The syntheses of 4‐amino‐3, 2′‐dimethyl‐biphenyl‐3‐methyl‐14C, a potent carcinogen and mutagen, and 4‐amino‐2′‐methylbiphenyl‐2′‐methyl‐14C, an analogue …
RM Varushchenko, AA Efimova, AI Druzhinina… - The Journal of Chemical …, 2010 - Elsevier
The heat capacities of 4-methylbiphenyl and 4-tert-butylbiphenyl were measured by vacuum adiabatic calorimetry over the temperature range from (8 to 372)K. The temperatures and …
Number of citations: 22 www.sciencedirect.com

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